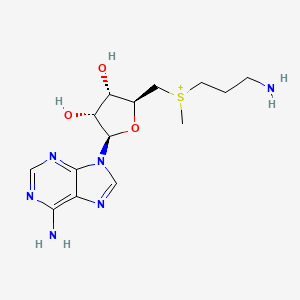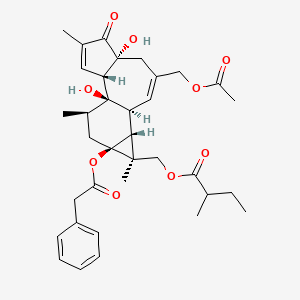
Glufosinato-P
Descripción general
Descripción
El Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico, también conocido como glufosinato, es un compuesto orgánico que pertenece a la clase de los d-alfa-aminoácidos. Es ampliamente reconocido por su uso como herbicida no selectivo, principalmente en aplicaciones agrícolas. El compuesto es conocido por su capacidad para inhibir la glutamina sintetasa, una enzima crucial para la asimilación de amoníaco en las plantas, lo que lleva a la acumulación de niveles tóxicos de amoníaco y, en última instancia, a la muerte de las plantas .
Aplicaciones Científicas De Investigación
El Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar la inhibición enzimática y el metabolismo de los aminoácidos.
Biología: Empleado en la investigación sobre fisiología vegetal y resistencia a los herbicidas.
Medicina: Investigado por su posible uso en el desarrollo de nuevos agentes terapéuticos que se dirijan a la glutamina sintetasa.
Industria: Ampliamente utilizado como herbicida en la agricultura para controlar un amplio espectro de malezas
Mecanismo De Acción
El principal mecanismo de acción del Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico es la inhibición de la glutamina sintetasa. Esta enzima es responsable de la conversión de glutamato y amoníaco en glutamina. La inhibición de esta enzima conduce a la acumulación de niveles tóxicos de amoníaco en las células vegetales, lo que provoca la muerte celular. El objetivo molecular de este compuesto es el sitio activo de la glutamina sintetasa, donde se une e impide que la enzima catalice su reacción .
Compuestos similares:
Glifosato (N-(fosfonometil)glicina): Otro herbicida no selectivo ampliamente utilizado que inhibe la enzima 5-enolpiruvilshikimato-3-fosfato sintasa.
Paraquat (1,1’-dimetil-4,4’-bipiridinio dicloruro): Un herbicida de contacto no selectivo que genera especies reactivas de oxígeno, lo que lleva a un daño oxidativo en las plantas.
Unicidad: El Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico es único en su inhibición específica de la glutamina sintetasa, que es diferente de los mecanismos de acción del glifosato y el paraquat. Esta especificidad lo convierte en una herramienta valiosa tanto en aplicaciones agrícolas como de investigación científica .
Análisis Bioquímico
Biochemical Properties
Glufosinate-P plays a crucial role in biochemical reactions by inhibiting the enzyme glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By binding to the active site of glutamine synthetase, Glufosinate-P prevents the formation of glutamine, leading to an accumulation of ammonia and disruption of nitrogen metabolism . This inhibition is highly specific due to the structural similarity between Glufosinate-P and glutamate. Additionally, Glufosinate-P interacts with other biomolecules such as reactive oxygen species, which are generated as a result of the disrupted metabolic processes .
Cellular Effects
Glufosinate-P has significant effects on various types of cells and cellular processes. It induces cellular and genomic instability, leading to increased frequency of micronuclei and other nuclear abnormalities . In human lymphocytes and other model organisms, exposure to Glufosinate-P results in cytotoxic effects, including reduced cell proliferation and increased cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting nitrogen assimilation and causing an imbalance in reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Glufosinate-P involves the inhibition of glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism . This inhibition triggers a cascade of events, including the generation of reactive oxygen species, lipid peroxidation, and cell membrane damage . The herbicidal action of Glufosinate-P is light-dependent, with reactive oxygen species playing a central role in its rapid phytotoxicity . The compound also affects the balance between reactive oxygen species generation and scavenging, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glufosinate-P change over time. The compound is known for its rapid action, with visible symptoms appearing within a few hours of application . Its stability and degradation can vary depending on environmental conditions. Studies have shown that Glufosinate-P can persist in aquatic systems but is non-persistent in soils . Long-term exposure to Glufosinate-P in laboratory settings has been associated with chronic toxicity and neurotoxic effects .
Dosage Effects in Animal Models
The effects of Glufosinate-P vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . In mammals, Glufosinate-P is considered a neurotoxin and can cause symptoms such as seizures, memory impairment, and central nervous system depression . The threshold for toxic effects varies among species, with some animals showing higher sensitivity to the compound .
Metabolic Pathways
Glufosinate-P is involved in several metabolic pathways, primarily affecting nitrogen metabolism. By inhibiting glutamine synthetase, the compound disrupts the synthesis of glutamine and leads to the accumulation of ammonia . This disruption affects other metabolic processes, including the photorespiration pathway and the synthesis of amino acids such as glycine and serine . The compound also interacts with enzymes such as glutamate dehydrogenase and glutamine 2-oxoglutarate aminotransferase, further influencing nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Glufosinate-P is transported and distributed primarily through the apoplast and xylem system . Due to its high water solubility, the compound translocates more efficiently in the xylem than in the phloem . Glufosinate-P tends to accumulate in older leaves, where it exerts its herbicidal effects . The uptake of Glufosinate-P is influenced by the presence of membrane transporters and the concentration gradient between the inside and outside of the cells .
Subcellular Localization
The subcellular localization of Glufosinate-P is primarily in the cytosol, where it interacts with glutamine synthetase . The compound’s activity is influenced by its localization within specific cellular compartments, such as the chloroplasts, where glutamine synthetase is abundant . Additionally, Glufosinate-P may affect other organelles involved in nitrogen metabolism and reactive oxygen species generation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico normalmente implica la aminación reductiva del ácido 2-oxo-4-[(hidroxi)(metil)fosfinil]butírico (PPO) utilizando glutamato deshidrogenasa diseñada. Este proceso es altamente enantioselectivo, favoreciendo la producción del enantiómero L, que es la forma activa del herbicida .
Métodos de producción industrial: La producción industrial de glufosinato implica el uso de biocatalizadores como las glutamato deshidrogenasas específicas de NADPH. Estas enzimas están diseñadas para una alta actividad catalítica y se utilizan en procesos de producción por lotes para lograr altas tasas de conversión y productividad .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 2-Amino-4-(Hidroximetil-Fosfinil)Butanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de ácido fosfónico.
Reducción: La aminación reductiva es una reacción clave en su síntesis.
Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: La aminación reductiva normalmente implica el uso de agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos principales:
Oxidación: Derivados de ácido fosfónico.
Reducción: L-fosfinovricina.
Sustitución: Diversos aminoácidos sustituidos dependiendo del electrófilo utilizado.
Comparación Con Compuestos Similares
Glyphosate (N-(phosphonomethyl)glycine): Another widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Paraquat (1,1’-dimethyl-4,4’-bipyridinium dichloride): A non-selective contact herbicide that generates reactive oxygen species, leading to oxidative damage in plants.
Uniqueness: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is unique in its specific inhibition of glutamine synthetase, which is distinct from the mechanisms of action of glyphosate and paraquat. This specificity makes it a valuable tool in both agricultural and scientific research applications .
Propiedades
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-44-5 | |
| Record name | Phosphinothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUFOSINATE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glufosinate-P work as an herbicide?
A1: Glufosinate-P, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]
Q2: What analytical methods are used to detect Glufosinate-P in environmental samples?
A2: Researchers have developed sensitive methods for quantifying Glufosinate-P residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of Glufosinate-P levels in environmental matrices, aiding in monitoring its presence and potential impact.
Q3: Is there evidence of weed resistance to Glufosinate-P?
A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against Glufosinate-P, emphasizing the need for integrated weed management strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
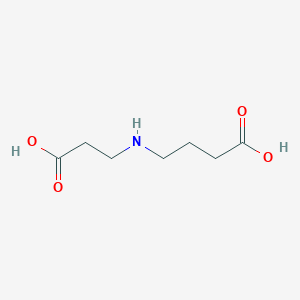
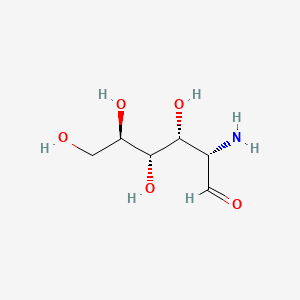

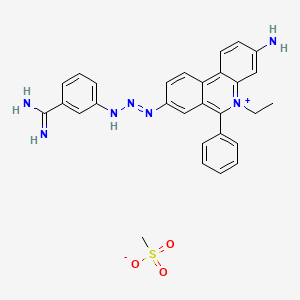
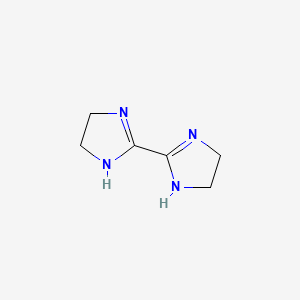
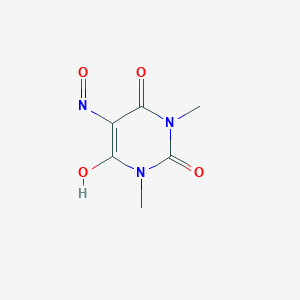
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)

